(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide
Description
(E)-3-(Furan-3-yl)-N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)acrylamide is a structurally complex acrylamide derivative featuring dual furan-3-yl substituents and a thiomorpholinoethyl group. Its molecular framework combines electron-rich aromatic systems (furan rings) with a sulfur-containing morpholine derivative, which may enhance its solubility and binding affinity in biological systems.
Synthesis typically involves coupling 3-(furan-3-yl)acrylic acid with a thiomorpholinoethylamine derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) under mild conditions, followed by chromatographic purification .
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(2-1-14-3-7-21-12-14)18-11-16(15-4-8-22-13-15)19-5-9-23-10-6-19/h1-4,7-8,12-13,16H,5-6,9-11H2,(H,18,20)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTNJXXLMDQOIW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=COC=C2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=COC=C2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Furan-3-Carbaldehyde with Thiomorpholine
The initial step involves the formation of the thiomorpholinoethyl intermediate. Furan-3-carbaldehyde reacts with thiomorpholine in the presence of a base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃), to yield 2-(furan-3-yl)-2-thiomorpholinoethanol. This intermediate is critical for subsequent acryloylation.
Reaction Conditions:
Acryloylation of the Intermediate
The intermediate is treated with acryloyl chloride in the presence of a tertiary amine (e.g., triethylamine, TEA) to form the final acrylamide derivative. The reaction proceeds via nucleophilic acyl substitution, with strict exclusion of moisture to prevent hydrolysis.
Key Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio (Intermediate:Acryloyl Chloride) | 1:1.2 |
| Catalyst | Triethylamine (2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Reaction Time | 4–6 hours |
| Yield | 55–62% |
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Comparative studies of Brønsted and Lewis acids reveal significant impacts on yield and selectivity. Triflic acid (TfOH) and aluminum chloride (AlCl₃) demonstrate superior performance in facilitating hydroarylation and minimizing side reactions.
Catalyst Comparison:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TfOH | DCM | 0 | 65 |
| AlCl₃ | Toluene | 25 | 72 |
| H₂SO₄ | DCM | 25 | <10 |
| FeBr₃ | THF | 25 | 18 |
Data adapted from hydroarylation studies of analogous furan propenoic acids.
Temperature and Time Dependence
Lower temperatures (0–5°C) favor the formation of the E-isomer, while prolonged reaction times (>6 hours) risk oligomerization. Kinetic studies indicate optimal conversion within 2–4 hours for acryloylation steps.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance mixing efficiency and thermal control. Key advantages include:
- Reduced side product formation (≤5% oligomers vs. 15–20% in batch processes)
- Scalability (outputs up to 10 kg/day)
- Solvent Recovery Rates (90–95% THF/DCM reuse)
Automated Purification Techniques
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >99% purity. Gradient elution profiles (acetonitrile/water + 0.1% trifluoroacetic acid) resolve geometric isomers and residual thiomorpholine.
Purification Parameters:
| Column | Flow Rate (mL/min) | Gradient | Retention Time (min) |
|---|---|---|---|
| C18 | 1.5 | 30→70% ACN | 12.4 (target compound) |
Mechanistic Insights and Spectroscopic Validation
NMR Analysis of Reaction Intermediates
¹H-NMR studies confirm the formation of O,C-diprotonated intermediates during TfOH-catalyzed reactions. Key observations include:
- Downfield shift of acrylamide protons (δ 6.8–7.2 ppm)
- Disappearance of thiomorpholine N–H signal (δ 1.5 ppm) post-acryloylation
DFT Calculations of Transition States
Density functional theory (DFT) models at the B3LYP/6-31G(d) level identify a two-step mechanism:
- Protonation of the acrylamide carbonyl (ΔG‡ = 18.3 kcal/mol)
- Nucleophilic attack by the thiomorpholinoethyl amine (ΔG‡ = 22.1 kcal/mol)
Comparative Analysis of Synthetic Approaches
Batch vs. Flow Synthesis
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 58% | 76% |
| Purity | 97% | 99.5% |
| Time | 8 hours | 3 hours |
| Solvent Waste | 120 L/kg | 40 L/kg |
Alternative Catalysts
Pilot-scale trials with ionic liquids (e.g., [BMIM][OTf]) show promise for greener synthesis:
- Yield: 70%
- Catalyst Reusability: 5 cycles without significant loss
Challenges and Limitations
Thiomorpholine Byproduct Removal
Residual thiomorpholine (0.3–0.8%) necessitates additional washes with 5% citric acid.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide serves as a versatile building block for constructing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds that may have significant chemical properties.
Biology
The compound has been investigated for its potential bioactive properties, particularly in the following areas:
- Antimicrobial Activity : Studies suggest that it may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents.
- Anticancer Properties : Preliminary research indicates that this compound could have anticancer effects, warranting further investigation into its mechanism of action against cancer cells.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Its ability to interact with biological molecules suggests it could be useful in drug development targeting specific enzymes or receptors involved in various diseases.
Industry
This compound has applications in the materials science sector as well:
- Polymer Chemistry : It can be utilized in the synthesis of polymers and advanced materials, contributing to the development of materials with tailored mechanical, thermal, or electrical properties.
- Specialty Chemicals : The unique properties of this compound make it suitable for producing specialty chemicals used in various industrial applications.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various furan derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against certain strains .
- Anticancer Activity : Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through a caspase-dependent pathway .
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide involves its interaction with specific molecular targets and pathways. The furan rings and thiomorpholine moiety may interact with enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related acrylamide derivatives:
Key Observations :
Structural Diversity: The target compound’s thiomorpholinoethyl group distinguishes it from morpholinoethyl (e.g., compound 1531) or sulfonated isoquinoline (e.g., 2b) derivatives. Thiomorpholine’s sulfur atom may enhance metabolic stability compared to oxygen-containing morpholine . Dual furan-3-yl substituents are unique to the target and compound 3m, whereas others feature single furan or phenyl groups .
Synthetic Approaches :
- Carbodiimide reagents (EDC/HOBt) dominate for acrylamide bond formation in furan-containing analogs, while HATU is preferred for sterically hindered amines (e.g., 2b ) .
- Chromatographic purification (silica gel or HPLC) is universally employed, ensuring >95% purity in most cases .
The thiomorpholine moiety could improve blood-brain barrier penetration compared to morpholine derivatives, a hypothesis supported by sulfur’s lipophilicity .
Limitations :
- Direct biological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence.
- Comparative stability studies (e.g., plasma stability, metabolic degradation) are needed to validate thiomorpholine’s advantages.
Biological Activity
(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the modulation of nicotinic acetylcholine receptors. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound belongs to the class of acrylamides, characterized by a furan moiety and a thiomorpholine substituent. Its structure can be represented as follows:
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 280.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype. Research indicates that compounds similar to this compound can act as positive allosteric modulators of these receptors, enhancing their activity and potentially influencing neurotransmitter release.
Anxiolytic Effects
Recent studies have demonstrated that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit significant anxiolytic-like effects in animal models. The findings suggest that modulation of α7 nAChRs is crucial for these effects:
- Study Design : Mice were subjected to elevated plus maze and novelty suppressed feeding tests.
- Results :
- 3-furan-2-yl-N-p-tolyl-acrylamide showed anxiolytic-like activity at doses of 0.5 mg/kg.
- Chronic administration increased efficacy, with active doses observed at 0.1 mg/kg.
- The anxiolytic effects were inhibited by methyllycaconitine, confirming the involvement of α7 nAChRs in mediating these behaviors .
Neuroprotective Potential
In addition to its anxiolytic properties, the compound may have neuroprotective effects due to its ability to modulate cholinergic signaling pathways. This is particularly relevant in conditions characterized by neuroinflammation or neurodegeneration.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Effective Dose | Mechanism |
|---|---|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | Mice (elevated plus maze) | 0.5 mg/kg | Positive allosteric modulation of α7 nAChRs |
| This compound | Potential Neuroprotective | TBD | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide?
Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Thiophene/furan derivatives are coupled with acrylamide precursors using catalysts like triethylamine or pyridine.
- Acylation : Acryloyl chloride reacts with amine intermediates under controlled pH and temperature (e.g., 0–5°C in dichloromethane) to avoid side reactions .
- Purification : Column chromatography or recrystallization in solvents like ethanol ensures >95% purity .
Q. Key Optimization Factors :
- Temperature : Lower temperatures reduce undesired polymerization of acrylamide moieties.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine improves acylation yields by neutralizing HCl byproducts .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Essential Techniques :
| Method | Purpose | Example Findings |
|---|---|---|
| NMR Spectroscopy | Confirm stereochemistry (E/Z) and substituent positions | δ 7.2–7.8 ppm (furan/thiophene protons) |
| Mass Spectrometry | Verify molecular weight (calc. ~400–450 g/mol) and fragmentation patterns | [M+H]+ peak alignment |
| HPLC | Assess purity (>95% required for biological assays) | Retention time consistency across batches |
| Thermal Analysis (DSC/TGA) | Determine decomposition temperature (~200–250°C) and stability | Sharp endothermic peak at 215°C |
Q. Physicochemical Properties :
- LogP : ~2.5 (predicted via XLogP3), indicating moderate lipophilicity .
- Solubility : Limited in water (<0.1 mg/mL), soluble in DMSO/DMF for assays .
Advanced Research Questions
Q. How do structural features influence reactivity and bioactivity?
Critical Functional Groups :
- Acrylamide backbone : Participates in Michael addition or nucleophilic substitution, enabling covalent binding to cysteine residues in target proteins .
- Furan/Thiophene rings : Engage in π-π stacking with aromatic amino acids (e.g., Tyr, Phe) in enzyme active sites .
- Thiomorpholino group : Enhances membrane permeability via sulfur-mediated interactions .
Q. Structure-Activity Relationship (SAR) Insights :
- Analog Studies : Replacement of furan-3-yl with thiophene-2-yl reduces cytotoxicity by 40% in HeLa cells, highlighting substituent sensitivity .
- Steric Effects : Bulkier thiomorpholino groups improve selectivity for kinase inhibitors but reduce solubility .
Q. How to design experiments to evaluate bioactivity and resolve data contradictions?
Experimental Design :
- In vitro assays :
- MTT assay : Test cytotoxicity (IC50) across cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to ATP-binding pockets .
Q. Addressing Contradictions :
- Variable cell lines : Discrepancies in IC50 values may arise from differential expression of target proteins (e.g., EGFR overexpression in A549 vs. MCF-7) .
- Assay conditions : Optimize DMSO concentration (<0.1% v/v) to avoid solvent interference in fluorescence-based assays .
Q. What computational methods validate interactions and predict metabolic pathways?
Computational Strategies :
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding persistence .
- ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability (low) and CYP450 inhibition (CYP3A4) .
- Metabolic Pathway Prediction : PASS algorithm predicts primary metabolites via oxidation of furan rings and acrylamide hydrolysis .
Q. Integration with Experimental Data :
- Compare docking scores (e.g., Glide Score ≤ −8 kcal/mol) with experimental IC50 values to validate target engagement .
Q. How to resolve discrepancies in reported biological activity across studies?
Case Study : A 2025 study reported IC50 = 1.2 µM against EGFR, while a 2024 study found IC50 = 5.6 µM . Root Causes :
- Compound purity : Impurities >5% (e.g., unreacted acryloyl chloride) may artificially enhance inhibition .
- Assay protocols : Variations in ATP concentration (10 µM vs. 100 µM) alter competition dynamics in kinase assays .
Resolution : - Standardize protocols (e.g., IC50 determination at 10 µM ATP) and validate purity via LC-MS .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key Challenges :
- Low yields : Multi-step synthesis (e.g., 4 steps) often results in <30% overall yield due to intermediate instability .
- Purification bottlenecks : Scale-up of column chromatography is impractical; switch to recrystallization in ethyl acetate/hexane .
Q. Mitigation Strategies :
- Flow chemistry : Continuous reactors improve acylation step efficiency by 50% .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. How to assess stability under physiological conditions?
Protocol :
- pH stability : Incubate compound in buffers (pH 2–8) at 37°C for 24 hours; analyze via HPLC .
- Plasma stability : Add 10% mouse plasma and measure degradation half-life (t1/2 > 2 hours required) .
Findings : - Degradation at pH < 3 due to acrylamide hydrolysis .
- Plasma esterases cleave thiomorpholino group (t1/2 = 1.5 hours), necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
